Superior Leaving Group Ability: Reactivity with Aqueous KOH
In nucleophilic substitution reactions with aqueous KOH, 2-iodobutane demonstrates the highest reactivity among secondary butyl halides. The reactivity order is primarily dictated by the leaving group ability of the halogen, where the weak C-I bond confers a significant kinetic advantage over C-Br and C-Cl bonds [1].
| Evidence Dimension | Relative Reactivity (SN2/SN1) with aqueous KOH |
|---|---|
| Target Compound Data | Most reactive among comparators |
| Comparator Or Baseline | 2-bromobutane (moderate), 2-chlorobutane (least), 1-chlorobutane (less than target) |
| Quantified Difference | Reactivity order: 2-iodobutane > 2-bromobutane > 1-chlorobutane > 2-chlorobutane |
| Conditions | Aqueous KOH, standard conditions for nucleophilic substitution [1] |
Why This Matters
This confirms 2-iodobutane as the optimal choice for reactions requiring the fastest possible initiation and highest yield under mild nucleophilic conditions, where slower bromides or chlorides would be inefficient or require harsh conditions.
- [1] Filo. Which haloalkane has the least reactivity with aqueous KOH?. 2025. View Source
